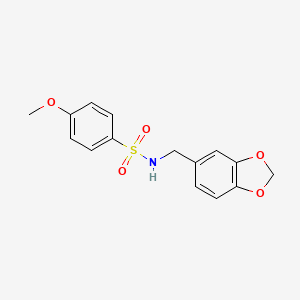
N-(1,3-benzodioxol-5-ylmethyl)-4-methoxybenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1,3-benzodioxol-5-ylmethyl)-4-methoxybenzenesulfonamide, commonly known as MDL-100,907, is a selective antagonist for the 5-HT2A receptor. It is a chemical compound that has been widely used in scientific research to study the function of the 5-HT2A receptor and its role in various physiological and pathological processes.
科学的研究の応用
Synthesis and Characterization
N-(1,3-Benzodioxol-5-ylmethyl)-4-methoxybenzenesulfonamide and its derivatives have been utilized in various synthetic and characterization studies. For example, research has shown the synthesis of novel compounds like N-Chloro-N-methoxybenzenesulfonamide, demonstrating its efficacy as a reactive chlorinating reagent for various organic compounds (Pu, Li, Lu, & Yang, 2016). Another study focused on the crystal structures of related compounds, revealing their supramolecular architecture and potential for further chemical applications (Rodrigues, Preema, Naveen, Lokanath, & Suchetan, 2015).
Anticancer and Antimicrobial Activities
Several studies have explored the anticancer and antimicrobial potentials of compounds structurally similar to N-(1,3-Benzodioxol-5-ylmethyl)-4-methoxybenzenesulfonamide. For instance, derivatives like N-[4-(2-hydroxy-4-methoxyphenyl)thiazol-2-yl]-4-methoxybenzenesulfonamide have shown significant inhibitory activity against various cancer cell lines, suggesting their potential as anticancer agents (Tsai et al., 2016). Additionally, sulfonamide compounds have been evaluated for their antimicrobial properties, particularly against bacterial biofilms, displaying promising results (Abbasi et al., 2020).
Photodynamic Therapy and Photophysicochemical Properties
Research has also been conducted on the use of sulfonamide derivatives in photodynamic therapy (PDT) and their photophysical properties. A study on zinc phthalocyanine derivatives substituted with benzenesulfonamide groups highlighted their potential as Type II photosensitizers in cancer treatment, owing to their high singlet oxygen quantum yield and photostability (Pişkin, Canpolat, & Öztürk, 2020).
Molecular Docking and Drug Development
Molecular docking studies involving benzenesulfonamide derivatives have provided insights into their interactions with biological targets, aiding in the development of new drugs. For example, a study involving thiourea derivatives bearing benzenesulfonamide moiety demonstrated their potential as antimycobacterial agents through molecular docking analyses (Ghorab et al., 2017).
作用機序
Target of Action
The compound N-(1,3-benzodioxol-5-ylmethyl)-4-methoxybenzenesulfonamide is a multi-targeted tyrosine kinase inhibitor. It suppresses c-MET, c-RET, and the mutant forms of c-KIT, PDGFR, and FLT3 . These targets are critical in various cellular processes, including cell growth, differentiation, and survival.
Mode of Action
The compound interacts with its targets by binding to the kinase domain, thereby inhibiting the phosphorylation and activation of the downstream signaling pathways . This leads to the suppression of cell proliferation and induction of apoptosis in cancer cells .
Biochemical Pathways
The compound affects multiple biochemical pathways due to its multi-targeted nature. It modulates the MET, RET, KIT, PDGFR, and FLT3 pathways, which are involved in cell growth, differentiation, and survival . The inhibition of these pathways disrupts the normal functioning of the cells, leading to cell cycle arrest and apoptosis .
Pharmacokinetics
It is known to be orally available
Result of Action
The compound’s action results in cell cycle arrest at the S phase and induces apoptosis in cancer cells . This leads to a decrease in the proliferation of cancer cells and potentially to the shrinkage of tumors.
特性
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-4-methoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO5S/c1-19-12-3-5-13(6-4-12)22(17,18)16-9-11-2-7-14-15(8-11)21-10-20-14/h2-8,16H,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAWOTWSZUVXEGM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)NCC2=CC3=C(C=C2)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,3-benzodioxol-5-ylmethyl)-4-methoxybenzenesulfonamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

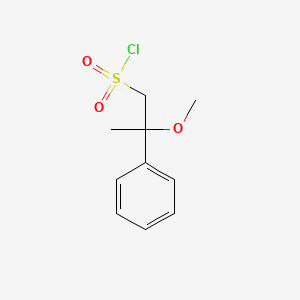
![N-[4-(1,1-dioxothiazinan-2-yl)phenyl]naphthalene-2-carboxamide](/img/structure/B2938740.png)
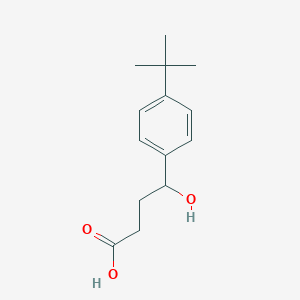
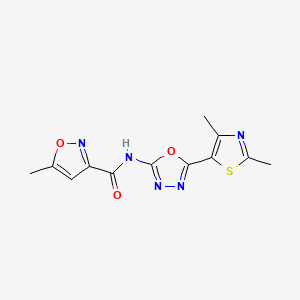
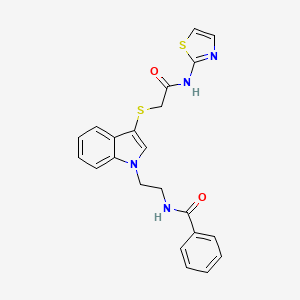

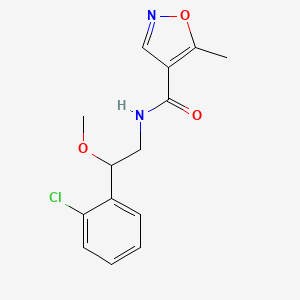



![(3R,5S)-3-Methoxy-5-[(2-methylpropan-2-yl)oxy]piperidine;hydrochloride](/img/structure/B2938754.png)
![Dimethyl 5-({[(5-methyl[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio]acetyl}amino)isophthalate](/img/structure/B2938757.png)
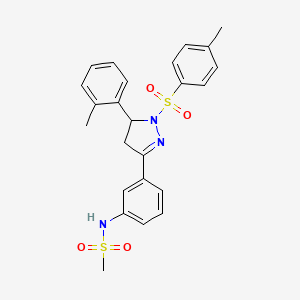
![8-(hydroxyimino)-2H,3H,6H,7H,8H-[1,4]dioxino[2,3-f]indol-7-one](/img/structure/B2938760.png)